An In-depth Technical Guide to 2,3-dichloro-N-methylaniline hydrochloride (CAS No. 1187386-16-8)
An In-depth Technical Guide to 2,3-dichloro-N-methylaniline hydrochloride (CAS No. 1187386-16-8)
Abstract
This technical guide provides a comprehensive overview of 2,3-dichloro-N-methylaniline hydrochloride (CAS No. 1187386-16-8), a halogenated aromatic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from authoritative databases and extrapolates knowledge from structurally related analogs to offer insights into its properties, synthesis, characterization, potential applications, and safety considerations. All inferred information is explicitly noted to ensure scientific integrity. This document is intended to serve as a valuable resource for professionals engaged in research and development who may handle or consider this compound in their workflows.
Chemical Identity and Physicochemical Properties
2,3-dichloro-N-methylaniline hydrochloride is the hydrochloride salt of 2,3-dichloro-N-methylaniline. The presence of chlorine atoms on the aromatic ring and the N-methyl group significantly influences its chemical reactivity, solubility, and potential biological activity.
Structure and Identification
-
Chemical Name: 2,3-dichloro-N-methylaniline hydrochloride[1][2]
-
Synonyms: N-Methyl 2,3-dichloroaniline HCl, 2,3-dichloro-N-methylanilinium chloride[1][2]
Physicochemical Data
Experimental data for 2,3-dichloro-N-methylaniline hydrochloride is not widely available. The following table includes computed data from reliable sources and inferred properties based on similar compounds.
| Property | Value/Information | Source | Notes |
| Physical State | Expected to be a solid at room temperature. | Inferred from related compounds | Hydrochloride salts of amines are typically crystalline solids. |
| Melting Point | Not available. | - | Data for the free base, 2,4-dichloro-N-methylaniline, is 28-32 °C. The hydrochloride salt is expected to have a significantly higher melting point. |
| Boiling Point | Not available. | - | Not applicable for a salt under normal conditions. |
| Solubility | Expected to have some solubility in water and polar organic solvents like methanol and ethanol. | Inferred from general properties of amine hydrochlorides | The hydrochloride form increases aqueous solubility compared to the free base. |
| pKa | Not available. | - | The pKa of the anilinium ion is typically in the range of 4-5. The electron-withdrawing chlorine atoms would be expected to lower the pKa of the anilinium ion of 2,3-dichloro-N-methylaniline. |
| XlogP3 | 3.0 | [3] | For the free base, indicating moderate lipophilicity. |
Synthesis and Manufacturing
Proposed Synthesis of 2,3-dichloro-N-methylaniline (Free Base)
The synthesis of the free base can be approached via two primary strategies:
-
Strategy A: N-methylation of 2,3-dichloroaniline.
-
Strategy B: Chlorination of N-methylaniline.
Strategy A is likely the more common and regioselective approach, as the starting material, 2,3-dichloroaniline, is commercially available.
Caption: Proposed synthesis of 2,3-dichloro-N-methylaniline via N-methylation.
Experimental Causality:
The choice of a methylating agent and base is crucial for achieving high yields and minimizing side reactions, such as the formation of the di-methylated product. A mild base like potassium carbonate is often sufficient. Stronger bases like sodium hydride may be used but require anhydrous conditions. The reaction is typically performed in a polar aprotic solvent to facilitate the nucleophilic attack of the aniline nitrogen on the methylating agent.
Formation of the Hydrochloride Salt
The conversion of the free base to the hydrochloride salt is a standard acid-base reaction.
Caption: Formation of the hydrochloride salt.
Experimental Protocol (Hypothetical):
-
Dissolve the purified 2,3-dichloro-N-methylaniline free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Analytical Characterization
Comprehensive analytical data for 2,3-dichloro-N-methylaniline hydrochloride is not publicly available. The following are expected analytical characteristics based on its structure and data for similar compounds.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as a multiplet in the range of 6.8-7.5 ppm. The N-methyl protons would likely be a singlet or a doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm. The N-H proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | Six distinct aromatic carbon signals would be expected, with the carbons attached to chlorine atoms shifted downfield. The N-methyl carbon would appear around 30-35 ppm. |
| FT-IR | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2800-3100 cm⁻¹), C=C stretching (aromatic, around 1400-1600 cm⁻¹), and C-N stretching (around 1200-1300 cm⁻¹). The C-Cl stretching bands would be observed in the fingerprint region (below 1000 cm⁻¹). |
| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 2,3-dichloro-N-methylaniline. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1). |
| Purity Analysis (HPLC) | Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with a buffer) would be a suitable method for purity determination. Detection would likely be by UV absorbance at a wavelength around 254 nm. |
Applications in Research and Drug Development
While specific applications for 2,3-dichloro-N-methylaniline hydrochloride are not well-documented, its structural motifs suggest its potential utility as a chemical intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Dichloroaniline derivatives are known to be precursors for a variety of biologically active compounds.[5]
Potential Roles:
-
Scaffold for Bioactive Molecules: The dichlorinated phenyl ring can serve as a scaffold for the synthesis of compounds targeting various biological pathways. The chlorine atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.
-
Precursor for Heterocyclic Synthesis: The aniline functionality can be utilized in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in many drug molecules.
-
Intermediate in Agrochemical Synthesis: Chlorinated anilines are common intermediates in the production of herbicides and fungicides.[6]
Caption: Potential applications of 2,3-dichloro-N-methylaniline hydrochloride.
Safety and Handling
Hazard Identification
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A lab coat, safety glasses with side shields, and nitrile gloves are the minimum recommended PPE.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, avoid generating dust. Wear appropriate PPE and clean up using an absorbent material. Dispose of the waste in accordance with local regulations.
Conclusion
2,3-dichloro-N-methylaniline hydrochloride is a chemical compound with potential applications as an intermediate in organic synthesis, particularly for the development of new pharmaceutical and agrochemical products. While there is a notable lack of specific experimental data for this compound, this guide provides a comprehensive overview based on available information and logical scientific inference. Researchers and drug development professionals should exercise caution when handling this compound, adhering to the safety guidelines outlined and conducting their own risk assessments. Further research is warranted to fully characterize its physicochemical properties, biological activity, and synthetic utility.
References
-
The Journal of Organic Chemistry. (n.d.). Approaches to the Synthesis of 2,3-Dihaloanilines. Useful Precursors of 4-Functionalized-1H-indoles. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-dichloro-N-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline.
- Google Patents. (n.d.). A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
- Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1883.
-
PubChemLite. (n.d.). 2,3-dichloro-n-methylaniline hydrochloride (C7H7Cl2N). Retrieved from [Link]
-
AccelaChem. (n.d.). 887242-59-3,Boc-3-amino-2-naphthoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102079688B - Method for preparing 2,3-dichlorotoluene.
- Wang, Y., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(1), 123-131.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent 19.
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- Kos, J., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Molecules, 26(23), 7268.
-
Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
- Xu, K., et al. (2017). Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. Molecules, 22(10), 1634.
- Hashmi, S. A. N., et al. (2005). Synthesis and characterization of pi-stacked phenothiazine-labeled oligodeoxynucleotides. Organic letters, 7(1), 75-78.
-
Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]
Sources
- 1. 2,3-dichloro-N-methylaniline hydrochloride | C7H8Cl3N | CID 45791721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dichloro-N-methylaniline hydrochloride | 1187386-16-8 [chemicalbook.com]
- 3. PubChemLite - 2,3-dichloro-n-methylaniline hydrochloride (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
